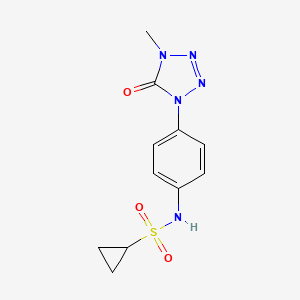
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide
Description
N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is a heterocyclic sulfonamide derivative characterized by a tetrazole ring substituted with a methyl group at the 4-position and a phenyl moiety linked to a cyclopropanesulfonamide group. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related tetrazole-containing sulfonamides (e.g., cyclopropanesulfonamide attachment via Suzuki coupling or SNAr reactions) .
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-15-11(17)16(14-13-15)9-4-2-8(3-5-9)12-20(18,19)10-6-7-10/h2-5,10,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUSAAHNWBHACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is a complex organic compound notable for its unique structural features, including a tetrazole ring and a cyclopropane sulfonamide moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure is characterized by:
- Tetrazole Ring : Known for diverse biological activities, including enzyme inhibition.
- Cyclopropane Sulfonamide : This moiety may enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its tetrazole component, which is known to interact with various biological targets. Tetrazoles can modulate enzyme activity and receptor binding, leading to significant pharmacological effects. The specific mechanisms remain under investigation, but potential pathways include:
- Enzyme Inhibition : Tetrazoles have been shown to inhibit certain enzymes that play crucial roles in inflammatory processes.
- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation regulation.
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. Further investigations are required to quantify its efficacy and determine the spectrum of activity.
Anti-inflammatory Effects
The cyclopropane sulfonamide moiety is associated with anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, suggesting that this compound may also possess such capabilities.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Benzamide with tetrazole | Antimicrobial, Anti-inflammatory |
| N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide | Cyclopropanecarboxamide with tetrazole | Potential for degenerative diseases |
These findings suggest that the unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies
A case study involving similar tetrazole derivatives showed promising results in reducing inflammation in animal models. These compounds were administered at varying doses, demonstrating a dose-dependent response in inflammatory markers. This suggests that further exploration of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)cyclopropanesulfonamide could lead to significant therapeutic developments.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods for benzamide analogs (e.g., amide coupling), but the cyclopropane group may require specialized sulfonylation reagents (e.g., cyclopropanesulfonyl chloride) .
- Triazole-thiones [7–9] exhibit moderate yields (65–78%) under mild basic conditions, whereas coumarin-tetrazole hybrids require prolonged heating (7–12 hours) for azide cyclization .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
| Compound Type | IR Features (cm⁻¹) | NMR Characteristics | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | Expected: S=O stretch (~1150–1200), C=S absent | ¹H-NMR: Cyclopropane protons (δ 1.0–1.5), aromatic protons (δ 7.0–8.0) | ~325.35 (estimated) |
| Benzamide analog [10] | C=O stretch (1663–1682) | ¹H-NMR: Benzamide NH (δ 10.2–10.5), aromatic protons (δ 7.2–8.1) | 295.30 |
| Triazole-thiones [7–9] | C=S stretch (1247–1255), no C=O | ¹³C-NMR: C=S at δ ~170–175; NH protons (δ 8.5–9.0) | 400–450 (estimated) |
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


